Cas no 84258-80-0 (3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride)

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactivity as an acylating agent. The presence of both chloro and carbonyl chloride functional groups enhances its utility in constructing complex heterocyclic frameworks, such as benzothiophene derivatives. Its methyl substituent at the 4-position contributes to steric and electronic modulation, enabling selective transformations. This compound is commonly employed in pharmaceutical and agrochemical research for the synthesis of biologically active molecules. High purity and stability under controlled conditions make it a reliable reagent for precision applications. Proper handling is essential due to its moisture sensitivity and potential corrosivity.
3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride structure
84258-80-0 structure
Product Name:3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
CAS No:84258-80-0
MF:C10H6Cl2OS
MW:245.125039577484
MDL:MFCD00661180
CID:1071647
PubChem ID:12813853
Update Time:2025-06-10

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
    • 3-Chloro-4-methylbenzo[b]thiophene-2-carbonyl chloride
    • AKOS005173155
    • Benzo[b]thiophene-2-carbonyl chloride, 3-chloro-4-methyl-
    • EN300-790412
    • CS-0280131
    • MFCD00661180
    • 84258-80-0
    • DTXSID90510527
    • VS-06675
    • ALBB-011348
    • BBL018078
    • STK897767
    • MDL: MFCD00661180
    • Inchi: 1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3
    • InChI Key: OMPPFJZWQYQNII-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)Cl)SC2C=CC=C(C)C=21

Computed Properties

  • Exact Mass: 243.9516414g/mol
  • Monoisotopic Mass: 243.9516414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 45.3Ų

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride Security Information

  • HazardClass:IRRITANT

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride Pricemore >>

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Additional information on 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

Introduction to 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride (CAS No. 84258-80-0)

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride (CAS No. 84258-80-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and development. The chemical structure of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride includes a benzothiophene core, a chloro substituent, and a carbonyl chloride functional group, which collectively contribute to its reactivity and biological activity.

The benzothiophene scaffold is a well-known heterocyclic system that has been widely explored in the design and synthesis of bioactive molecules. The presence of the chloro and methyl substituents on the benzothiophene ring imparts additional structural diversity and functional versatility to the molecule. The carbonyl chloride group, on the other hand, makes 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride a highly reactive electrophile, capable of participating in various chemical reactions such as nucleophilic acyl substitution and condensation reactions.

In recent years, significant advancements have been made in understanding the biological properties of compounds derived from the benzothiophene scaffold. Research has shown that derivatives of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride exhibit promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound demonstrated potent inhibitory effects against specific kinases involved in cancer cell proliferation.

The reactivity of the carbonyl chloride group in 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride has also been exploited in the synthesis of novel drug candidates. Through careful selection of nucleophiles, researchers have successfully synthesized a range of derivatives with enhanced biological activities and improved pharmacokinetic profiles. These derivatives have shown promise in preclinical studies and are currently being evaluated for their therapeutic potential in various disease models.

Beyond its direct applications in drug discovery, 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride serves as an important intermediate in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a valuable building block for constructing multi-functional compounds with tailored properties. This versatility has led to its widespread use in synthetic organic chemistry and combinatorial library synthesis.

The safety and handling of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride are critical considerations for researchers working with this compound. As with any reactive electrophile, proper precautions should be taken to ensure safe handling and storage. It is recommended to work under an inert atmosphere and to use appropriate personal protective equipment (PPE) when handling this compound.

In conclusion, 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride (CAS No. 84258-80-0) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an important tool for the development of novel bioactive molecules. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the field.

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